molecular formula C5H5N3 B2565066 4-methyl-1H-pyrazole-3-carbonitrile CAS No. 88893-75-8

4-methyl-1H-pyrazole-3-carbonitrile

Cat. No.: B2565066
CAS No.: 88893-75-8
M. Wt: 107.116
InChI Key: WFPRLXZIHCHHKP-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C5H5N3 It is a derivative of pyrazole, characterized by a methyl group at the 4-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-nitrobenzonitrile with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce 4-methyl-1H-pyrazole-3-amine .

Scientific Research Applications

4-methyl-1H-pyrazole-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-pyrazole-4-carbonitrile
  • 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile
  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Uniqueness

4-methyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials .

Biological Activity

4-Methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methylpyrazole with cyanogen bromide or similar reagents. The process can be outlined as follows:

  • Starting Material : 4-Methylpyrazole.
  • Reagent : Cyanogen bromide or sodium cyanide.
  • Reaction Conditions : Generally carried out in a solvent like acetonitrile at elevated temperatures.
  • Yield : The yield can vary based on conditions but typically ranges from 60% to 85%.

Biological Activity

The biological activity of this compound has been evaluated against various pathogens and cancer cell lines, demonstrating promising results.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 15–30 µg/mL .

Antitumor Activity

In vitro studies have assessed the antiproliferative effects of pyrazole derivatives on various cancer cell lines, including HeLa and MDA-MB-231. The IC50 values for these studies indicate that modifications to the pyrazole structure can enhance antiproliferative activity. For example, compounds with electron-withdrawing groups exhibited lower IC50 values, suggesting improved efficacy against tumor cells .

Compound StructureCell LineIC50 (µM)Activity
4-Methyl-PyrazoleHeLa10Moderate
4-Methyl-PyrazoleMDA-MB-2315High

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. For instance, certain pyrazole derivatives demonstrated COX-2 inhibition with IC50 values around 20 µM, indicating potential for therapeutic application in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies highlight how substituents on the pyrazole ring influence biological activity:

  • Electron-Withdrawing Groups : Enhance activity by stabilizing negative charges during reactions.
  • Alkyl Substituents : Generally improve solubility and bioavailability.
  • Aromatic Rings : Conjugation with aromatic systems often increases potency against cancer cell lines.

Case Studies

Several case studies have documented the biological evaluation of pyrazole derivatives:

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against Candida albicans, showing varied MIC values from 10 to 50 µg/mL depending on the substituent patterns .
  • Cancer Cell Line Evaluation : A derivative featuring a methoxy group at position 4 showed significant inhibition of MDA-MB-231 cells, with an IC50 value of 3 µM, indicating its potential as a lead compound for further development .

Properties

IUPAC Name

4-methyl-1H-pyrazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-4-3-7-8-5(4)2-6/h3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPRLXZIHCHHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88893-75-8
Record name 4-methyl-1H-pyrazole-3-carbonitrile
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